2-Amino-1-(2-phenylphenyl)ethan-1-one
Description
2-Amino-1-(2-phenylphenyl)ethan-1-one is a substituted acetophenone derivative featuring a biphenyl backbone and an amino group at the α-carbon. This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. Its biphenyl moiety enhances aromatic interactions, while the amino group enables reactivity in nucleophilic additions and cyclization reactions.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2 |
InChI Key |
IAYJMPHMCVGQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Relevant to drug discovery due to its structural features.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with specific molecular targets or pathways relevant to its intended effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and the amino group significantly influence molecular weight, polarity, solubility, and reactivity. Key examples include:
Piperazine-Substituted Derivatives
- 2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one (23): Molecular Weight: 296.18 g/mol (C₁₈H₂₁N₃O). Synthesis: Achieved in 95% yield via condensation reactions . UPLC Retention Time: 3.94 min, indicating moderate polarity .
- 2-Amino-1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one (33): Molecular Weight: 432.15 g/mol (C₂₀H₁₉N₃OF₆). Synthesis: 97% yield, highlighting the efficiency of trifluoromethyl group incorporation . UPLC Retention Time: 5.81 min, reflecting increased hydrophobicity due to CF₃ groups .
Key Insight : Piperazine derivatives exhibit high synthetic yields (>95%) and tunable polarity, making them ideal for drug discovery pipelines.
Halogen-Substituted Derivatives
- 2-Amino-1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one hydrochloride (23): Molecular Weight: Not explicitly stated, but Cl and F substituents increase molecular weight and electronegativity. Synthesis: Multi-step process under argon to prevent oxidation, yielding a stable hydrochloride salt .
- 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one: Molecular Weight: 215.05 g/mol (C₇H₇BrN₂O).
Key Insight : Halogens improve stability but may compromise solubility, necessitating salt formation (e.g., HCl) for pharmaceutical applications.
Impact of Heterocyclic Moieties
Heterocycles like pyrazoles, thiomorpholine, and benzodioxins modulate electronic properties and bioactivity:
- 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one Dihydrochloride: Molecular Formula: C₇H₁₁N₃O·2HCl. Application: Pyrazole rings are common in kinase inhibitors; the dihydrochloride salt improves aqueous solubility .
- 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride: Molecular Weight: 229.66 g/mol (C₁₀H₁₂ClNO₃). Application: Benzodioxin moieties are prevalent in CNS-active compounds due to their electron-rich aromatic systems .
Psychoactive Derivatives
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): Molecular Weight: 290.1 g/mol (C₁₀H₁₂BrNO₃). Characterization: Identified via GC/MS, LC/HRMS, and NMR; dimethoxy groups enhance serotonin receptor affinity .
- Comparison: Unlike bk-2C-B, 2-Amino-1-(2-phenylphenyl)ethan-1-one lacks methoxy groups, likely reducing hallucinogenic effects.
Trends :
- Piperazine derivatives show consistently high yields and longer retention times with hydrophobic substituents.
- Halogenated analogs require advanced characterization (e.g., HRMS) due to isotopic patterns.
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